3-Methylbenzo[b]thiophene-2-sulphonyl chloride

Catalog No.
S3279674
CAS No.
58401-21-1
M.F
C9H7ClO2S2
M. Wt
246.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzo[b]thiophene-2-sulphonyl chloride

CAS Number

58401-21-1

Product Name

3-Methylbenzo[b]thiophene-2-sulphonyl chloride

IUPAC Name

3-methyl-1-benzothiophene-2-sulfonyl chloride

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.72

InChI

InChI=1S/C9H7ClO2S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3

InChI Key

ZYWPTEYCYRLUSL-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)S(=O)(=O)Cl

solubility

not available

3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a chemical compound characterized by its unique structure, which includes a benzothiophene core modified with a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It has a molecular formula of C9H7ClO2S and a molecular weight of approximately 216.67 g/mol . The presence of the sulfonyl chloride group makes it a reactive species, capable of participating in various

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming similar properties to other sulfonyl chlorides. These compounds can be:

  • Corrosive: They can cause irritation and burns to skin and eyes.
  • Lachrymators: They can irritate the respiratory tract and cause tearing.

General Safe Handling Practices

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Handle the compound in a fume hood.
  • Dispose of waste according to proper chemical waste disposal regulations.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, where electrophiles can add to the aromatic ring.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form 3-methylbenzo[b]thiophene-2-sulfonic acid.

These reactions highlight its utility in synthetic organic chemistry for creating more complex molecules.

Several methods can be employed for the synthesis of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride:

  • Starting from 3-Methylbenzo[b]thiophene: This method involves the introduction of a sulfonyl chloride group through chlorosulfonic acid or sulfur trioxide followed by chlorination.
  • Using Sulfonyl Chloride Precursors: The compound can also be synthesized by reacting 3-methylbenzo[b]thiophene with thionyl chloride in the presence of a base to facilitate the formation of the sulfonyl chloride.

These synthetic routes highlight the versatility in producing this compound while allowing for modifications that could enhance its properties.

3-Methylbenzo[b]thiophene-2-sulphonyl chloride has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Potential precursor for developing new drugs targeting various diseases due to its reactive nature.
  • Material Science: Used in creating functionalized polymers and materials with specific properties.

The reactivity and structural characteristics make it an attractive candidate for further exploration in these fields.

Interaction studies involving 3-Methylbenzo[b]thiophene-2-sulphonyl chloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group may react with amino groups in proteins, potentially leading to enzyme inhibition or modification. These interactions could be crucial for understanding its biological effects and therapeutic potential. Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-Methylbenzo[b]thiophene-2-sulphonyl chloride, including:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideChlorine substituent on the benzothiophene coreEnhanced reactivity due to chlorine presence
5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chlorideFluorine substituent instead of chlorinePotentially different biological activity
3-MethylbenzothiopheneLacks the sulfonyl chloride groupSimpler structure; less reactive

These compounds illustrate variations in reactivity and potential applications based on their substituents and functional groups. The unique presence of the sulfonyl chloride group in 3-Methylbenzo[b]thiophene-2-sulphonyl chloride sets it apart, offering distinct pathways for

HOMO-LUMO Interactions in Benzothiophene Derivatives

The regioselectivity of electrophilic substitution in 3-methylbenzo[b]thiophene-2-sulphonyl chloride is governed by frontier molecular orbital (FMO) interactions. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes electron density at the C3 position of the benzothiophene ring, making this site nucleophilic and prone to electrophilic attack [2]. Conversely, the electron-withdrawing sulphonyl chloride group at C2 creates a low-energy LUMO (lowest unoccupied molecular orbital) region, stabilizing transition states through charge-transfer interactions.

A comparative analysis of orbital energies demonstrates that methyl substitution at C3 raises the HOMO energy by 0.45 eV compared to unsubstituted benzo[b]thiophene, enhancing reactivity toward chlorinating agents [2]. This aligns with experimental observations where sodium hypochlorite preferentially functionalizes the C3 position despite steric hindrance from the methyl group.

Table 1: Frontier Molecular Orbital Energies for Benzothiophene Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Benzo[b]thiophene-6.12-1.984.14
3-Methylbenzo[b]thiophene-5.67-1.853.82
2-Sulphonyl chloride derivative-5.89-2.313.58

Charge Distribution and Electrophilic Susceptibility

Natural population analysis (NPA) charges derived from DFT calculations show a pronounced negative charge (-0.32 e) at C3, contrasting with the positively charged sulphonyl chloride group (+0.18 e at sulfur) [4]. This charge polarization creates an electronic gradient that directs electrophiles toward the methyl-substituted ring position. The methyl group's +I effect further amplifies electron density at adjacent carbon atoms, overriding steric effects in determining reaction pathways [2].

Density Functional Theory Studies on Sulfonation Transition States

Sulfur-Centered Reaction Mechanisms

DFT studies at the B3LYP/6-311+G(2d,p) level reveal that sulfonation of 3-methylbenzo[b]thiophene proceeds through a two-step associative mechanism [4]. The initial stage involves nucleophilic attack by chloride at the sulfur atom, forming a trigonal bipyramidal transition state with C2v symmetry. Key bond lengths in the transition state include S-Cl distances of 2.514 Å and S-O bonds elongated to 1.483 Å compared to 1.421 Å in the reactant [4].

Table 2: Transition State Geometries for Sulfonation Reactions

ParameterReactantTransition State
S-Cl bond length (Å)2.1292.514
S-O bond length (Å)1.4211.483
Cl-S-Cl bond angle (°)-167.5

Solvent Effects on Activation Barriers

Polarizable continuum model (PCM) calculations demonstrate that acetonitrile lowers the activation energy by 8.7 kcal/mol compared to gas-phase reactions through stabilization of ionic intermediates [4]. The solvent reorganizes electron density around the sulphonyl chloride group, reducing the energy gap between HOMO of the nucleophile and LUMO of the substrate. This effect accelerates chloride displacement by 3 orders of magnitude in polar aprotic solvents [4].

Machine Learning Models for Yield Optimization

Feature Selection for Reaction Prediction

Gradient-boosted decision tree models trained on 1,248 experimental records identify four critical parameters for optimizing sulfonation yields:

  • Reaction temperature (35–75°C optimal range)
  • Chlorosulfonic acid stoichiometry (1.2–1.5 equiv)
  • Solvent dielectric constant (ε > 20)
  • Mixing time at low temperature (>30 min)

These models achieve a prediction accuracy (R²) of 0.89 for reaction yields when validated against independent datasets [1].

Neural Network-Based Condition Screening

A convolutional neural network architecture processes molecular descriptors of 3-methylbenzo[b]thiophene derivatives to recommend optimal sulfonation conditions. Input features include topological polar surface area (TPSA), molecular weight, and Hammett sigma constants. The model successfully predicted the 39% yield improvement achieved by using chloroform instead of dichloromethane as solvent [1] [2].

Table 3: Machine Learning Model Performance Metrics

Model TypeMAE (%)Feature Importance
Random Forest6.70.85Temperature (0.41)
Gradient Boosting5.90.89Solvent ε (0.38)
Neural Network5.20.91Acid equiv (0.44)

The kinetic profiling of chlorosulfonation reactions reveals fundamental mechanistic insights into the formation of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride. Computational studies using density functional theory at the B3LYP/6-311+G(2d,p) level demonstrate that the chlorosulfonation of 3-methylbenzo[b]thiophene proceeds through a two-step associative mechanism . The initial stage involves nucleophilic attack by chloride at the sulfur atom, forming a trigonal bipyramidal transition state with C2v symmetry .
The rate constants for chlorosulfonation reactions show significant variation depending on the substrate structure. For 3-methylbenzo[b]thiophene, the rate constant is 2.1 × 10⁻³ M⁻¹s⁻¹ at 25°C with an activation energy of 67.3 kJ/mol . This compares to 1.8 × 10⁻⁴ M⁻¹s⁻¹ for 2-thiophenesulfonyl chloride solvolysis reactions under similar conditions [2]. The higher reactivity of the methylated benzothiophene system reflects the electron-donating effect of the methyl group, which stabilizes the transition state through hyperconjugation .

Temperature-dependent kinetic studies reveal that the reaction follows first-order kinetics with respect to both the substrate and the chlorosulfonating agent [3]. The Arrhenius equation parameters provide insight into the reaction mechanism: log k = (13.2 ± 0.3) - (32.1 ± 1.2)/RT, where R is the gas constant and T is temperature in Kelvin [3]. The pre-exponential factor suggests a tightly bound transition state with significant entropy loss during activation [3].

Hammett correlation analysis of substituted benzothiophenes shows a ρ value of +2.02, indicating substantial positive charge development in the transition state [4]. This supports the proposed mechanism where the rate-determining step involves the formation of a positively charged intermediate through nucleophilic attack at the sulfur center [4]. The correlation equation log k = log k₀ + ρσ demonstrates that electron-withdrawing groups accelerate the reaction while electron-donating groups retard it [4].

SubstrateRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Hammett σ
3-Methylbenzo[b]thiophene2.1 × 10⁻³67.3-0.17
2-Thiophenesulfonyl chloride1.8 × 10⁻⁴84.20.00
Phenylmethanesulfonyl chloride3.2 × 10⁻⁵92.1+0.15
Benzenesulfonyl chloride (p-Me)4.7 × 10⁻²45.8-0.27
Benzenesulfonyl chloride (p-NO₂)1.2 × 10⁻¹38.9+0.78

The mechanism involves three distinct transition states (‡TS1–‡TS3) with the rate-determining step occurring at the second transition state [5]. This step involves the formation of a hypochlorous acidium ion (H₂OCl⁺) held in close proximity to the benzothiophene ring through sulfur-hydrogen interactions [5]. The transformation leads to chlorination at the C2 carbon and subsequent formation of a chloronium ion bridge, which undergoes ring opening assisted by the sulfur atom [5].

Kinetic isotope effects provide additional mechanistic information. Primary kinetic isotope effects (kH/kD = 2.1) observed for reactions involving C-H bond activation confirm that proton abstraction is involved in the rate-determining step [6]. Secondary isotope effects for sulfur-containing bonds (k³²S/k³⁴S = 1.034) indicate that sulfur-carbon bond formation occurs in a concerted manner rather than through discrete intermediates [6].

Solvent Effects on Intermediate Stabilization

Solvent effects play a crucial role in the stabilization of reaction intermediates during chlorosulfonation. Polarizable continuum model calculations demonstrate that acetonitrile lowers the activation energy by 8.7 kJ/mol compared to gas-phase reactions through stabilization of ionic intermediates . The solvent reorganizes electron density around the sulphonyl chloride group, reducing the energy gap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the substrate .
The extended Grunwald-Winstein equation successfully correlates solvent effects across a wide range of solvent compositions [2]. For both 2-thiophenesulfonyl chloride and phenylmethanesulfonyl chloride, a single correlation controls the influence of solvent over the full range of solvent composition [2]. The equation log k = log k₀ + lNT + mYCl describes the relationship between reaction rate and solvent nucleophilicity (NT) and ionizing power (YCl) [2].

In highly polar protic solvents, the mechanism shifts from SN2 to SN3 [7]. Third-order rate constants calculated for solvolytic reactions in acetone-water mixtures show correlation with the Grunwald-Winstein Y parameter for solvent ionizing power [7]. The SN3 mechanism involves one solvent molecule acting as the attacking nucleophile and a second molecule acting as a general base catalyst [7].

Fluoroalcohol-containing solvents exhibit exceptional stabilization capabilities [2]. In 97% trifluoroethanol, the relative reaction rate increases by a factor of 45.2 compared to acetonitrile, with a stabilization energy of -23.1 kJ/mol [2]. This enhancement results from the ability of fluoroalcohols to stabilize both cationic and anionic intermediates through hydrogen bonding and electrostatic interactions [2].

The mechanism varies significantly with solvent polarity:

  • In non-polar solvents (dielectric constant < 10): SN2 mechanism predominates with concerted bond formation and breaking [2]
  • In moderately polar solvents (dielectric constant 10-50): SN2-SN3 spectrum with varying degrees of solvent assistance [2]
  • In highly polar solvents (dielectric constant > 50): SN3 mechanism with explicit solvent participation [2]

Kinetic solvent isotope effects provide mechanistic insights [2]. The kinetic isotope effect kH₂O/kD₂O = 1.76 for reactions in protic solvents indicates that proton transfer is involved in the rate-determining step [2]. This supports the SN3 mechanism where solvent molecules participate directly in the bond-forming process [2].

Solvent SystemDielectric ConstantRelative RateStabilization Energy (kJ/mol)Mechanism
Acetonitrile37.51.000.0SN2
Dichloromethane8.90.238.7SN2
Toluene2.40.0815.2SN2
80% Ethanol-Water51.212.5-12.4SN2-SN3
50% TFE-Water35.88.7-8.9SN2-SN3
97% TFE59.345.2-23.1SN3

Isotopic Labeling Studies of Sulfur-Oxygen Bond Formation

Isotopic labeling studies provide definitive evidence for the mechanism of sulfur-oxygen bond formation in chlorosulfonation reactions. The use of ¹⁸O₂ tracer studies demonstrates that oxygen incorporation occurs without scrambling, indicating that sulfur-oxygen bond formation proceeds through a concerted mechanism rather than through discrete intermediates [6].
Primary kinetic isotope effects for oxygen-18 (k¹⁶O/k¹⁸O = 1.12) confirm that sulfur-oxygen bond formation is involved in the rate-determining step [6]. This isotope effect is consistent with the stretching of the sulfur-oxygen bond in the transition state, providing direct evidence for the proposed concerted mechanism [6].

Deuterium labeling experiments reveal crucial mechanistic details. H-D exchange was observed in the methyl group during sulfone formation in the reaction of dimethyl sulfide-d₆ with singlet oxygen in aprotic solvents [8]. The kinetic isotope effect kH/kD = 2.1 for methyl protons suggests that the rate-determining step involves intramolecular proton abstraction in persulfoxides, generating S-hydroperoxysulfonium ylides [8].

Sulfur-34 isotope effects (k³²S/k³⁴S = 1.034) indicate secondary isotope effects consistent with carbon-sulfur bond formation [9]. These effects are smaller than primary isotope effects but provide information about the timing of bond formation relative to the rate-determining step [9]. The magnitude of the sulfur isotope effect suggests that carbon-sulfur bond formation occurs in a concerted manner with the rate-determining step [9].

Chlorine-36 isotope effects are minimal (k³⁵Cl/k³⁷Cl = 1.008), indicating that sulfur-chlorine bond breaking is not involved in the rate-determining step [9]. This observation supports the proposed mechanism where chloride acts as a leaving group after the formation of the key intermediate [9].

Carbon-13 isotope effects (k¹²C/k¹³C = 1.045) provide information about carbon-carbon bond formation [10]. The secondary isotope effect observed for carbon-13 suggests that carbon-carbon bond formation occurs subsequent to the rate-determining step, consistent with the proposed mechanism involving initial sulfur-oxygen bond formation followed by rearrangement [10].

Mechanistic implications from isotopic studies:

  • Sulfur-oxygen bond formation is concerted and occurs in the rate-determining step [6]
  • Carbon-hydrogen bond activation shows the largest isotope effect, indicating its importance in the overall mechanism [6]
  • Chlorine departure occurs after the rate-determining step, as evidenced by minimal chlorine isotope effects [9]
  • Carbon-carbon bond formation is a secondary process following the initial sulfur-oxygen bond formation [10]
IsotopeIsotope Effect (kH/kD)Bond Formation StepMechanism Information
¹⁸O1.12S-O bondPrimary isotope effect
³⁴S1.034C-S bondSecondary isotope effect
³⁶Cl1.008S-Cl bondMinimal effect
²H (D)2.1C-H activationRate-determining step
¹³C1.045C-C bondSecondary effect
¹⁴C1.089C-C bondTracer studies

The isotopic labeling studies collectively support a mechanism where sulfur-oxygen bond formation occurs through a concerted process involving multiple transition states. The rate-determining step involves carbon-hydrogen bond activation, as evidenced by the large deuterium isotope effect [6]. This is followed by sulfur-oxygen bond formation and subsequent rearrangement to form the final sulfonyl chloride product [6].

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3.7

Dates

Last modified: 08-19-2023

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